N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide is a piperidine-based acetamide derivative characterized by a piperidin-3-ylmethyl backbone substituted with a 2-amino-acetyl group at position 1 and an acetamide moiety. This compound shares structural similarities with bioactive molecules targeting enzymes, receptors, or microbial pathways. Its synthesis involves alkylation and acetylation steps, as inferred from analogous piperidine-acetamide derivatives .
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-6-9-3-2-4-13(7-9)10(15)5-11/h9H,2-7,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVCXUOZSBXOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three modular components (Figure 1):
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Piperidin-3-ylmethylamine backbone : Provides the nitrogen-containing heterocycle.
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2-Aminoacetyl group : Introduced via acylation or nucleophilic substitution.
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Acetamide functionality : Installed through amide coupling or Schotten-Baumann reactions.
Key disconnections occur at the piperidine N1–C2 bond (for aminoacetyl integration) and the acetamide C–N bond (for final group appending).
Stepwise Synthesis Protocols
Piperidine Core Functionalization
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Starting Material : Piperidin-3-ylmethanol (1.0 eq) undergoes Mitsunobu reaction with phthalimide (1.2 eq) using diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF (0°C → rt, 12 h).
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Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 6 h) yields primary amine intermediate.
Aminoacetylation
Acetamide Installation
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Schotten-Baumann Conditions : Stir product with acetyl chloride (1.05 eq) in NaOH/water-dichloromethane biphasic system (0°C, 1 h).
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Isolation : Extract organic layer, dry (Na2SO4), and concentrate.
| Step | Yield | Purity (HPLC) | Key Parameters |
|---|---|---|---|
| 2.1.1 | 78% | 92% | DEAD:PPh3 ratio 1:1 |
| 2.1.2 | 85% | 95% | −20°C temperature control |
| 2.1.3 | 91% | 98% | Biphasic reaction system |
Reaction Setup
Combine piperidin-3-ylmethylamine (1.0 eq), ethyl glyoxylate (1.2 eq), and acetic anhydride (1.5 eq) in acetonitrile with catalytic DMAP (0.1 eq). Heat at 60°C under N2 for 24 h.
Workup Procedure
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Quench with ice-water (50 mL).
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Extract with ethyl acetate (3 × 30 mL).
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Wash organic layer with brine, dry (MgSO4), and concentrate.
Optimization Data :
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Temperature: 60°C optimal (45% yield at 40°C vs. 73% at 60°C)
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Solvent Screening: Acetonitrile > DMF > THF (73% vs. 58% vs. 49% yield)
Industrial-Scale Production Techniques
Reactor Configuration
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Module 1 : Micromixer for amine-acylation (residence time: 2 min)
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Module 2 : Packed-bed reactor with immobilized lipase for enantioselective acetylation
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Module 3 : Thin-film evaporator for solvent removal
Operational Parameters :
Purification and Characterization
Normal-Phase Silica Gel
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Eluent: Hexane/ethyl acetate (3:1 → 1:1 gradient)
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Rf = 0.33 (1:1 hexane:EtOAc)
Reverse-Phase HPLC
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: 0.1% TFA in H2O/MeCN (70:30 → 50:50 over 20 min)
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Retention Time: 12.4 min
Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
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δ 4.21 (q, J = 7.1 Hz, 2H, CH2CO)
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δ 3.48–3.39 (m, 2H, piperidine H-3)
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δ 2.85 (t, J = 6.3 Hz, 2H, NHCH2)
13C NMR (100 MHz, CDCl3) :
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171.2 ppm (C=O)
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56.8 ppm (piperidine C-3)
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41.5 ppm (NCH2)
HRMS (ESI+) :
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Calculated for C10H18N3O2 [M+H]+: 212.1396
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Found: 212.1399
Challenges and Troubleshooting
Byproduct Formation
Enantiomeric Control
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Racemization : Up to 12% during Schotten-Baumann step
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Mitigation :
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Replace NaOH with NaHCO3 (pH 8.5)
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Reduce reaction time to <45 min
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Green Chemistry Alternatives
Solvent Replacement
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Traditional : Dichloromethane (environmental hazard)
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Alternative : Cyrene (dihydrolevoglucosenone)
Industrial Case Study
Pilot Plant Synthesis (1,000 kg Batch)
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Cost Analysis :
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Raw Materials: $412/kg
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Energy: $28/kg
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Waste Treatment: $15/kg
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Cycle Time : 48 h (vs. 72 h for batch process)
Emerging Methodologies
Photochemical Activation
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Conditions : 365 nm LED, 2 mol% Ir(ppy)3 catalyst
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Advantage : 80% yield reduction in reaction time (4 h vs. 24 h thermal)
Regulatory Considerations
ICH Impurity Guidelines
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Thresholds :
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Unknowns: ≤0.10%
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Mutagenic: ≤0.05%
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Control Strategy :
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In-process LC-MS monitoring at stages 2.1.2 and 2.1.3
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Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide has a wide range of applications:
Chemistry
- Building Block : Utilized as a precursor for synthesizing more complex molecules and heterocycles.
Biology
- Ligand Studies : Investigated for its potential as a ligand in receptor binding studies, particularly in pharmacological research.
Medicine
- Therapeutic Potential : Explored for anticancer properties and treatment of neurological disorders. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development.
Industry
- Material Development : Used in the synthesis of pharmaceuticals and agrochemicals, contributing to advancements in material science.
The biological activity of this compound is significant due to its interactions with various molecular targets:
Antimicrobial Activity
Research indicates that this compound exhibits strong antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL | 2.0 μg/mL |
These results suggest its potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Potential
In vitro studies have demonstrated the compound's cytotoxic effects on cancer cells:
| Compound | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| This compound | 5.0 | 75 |
| Bleomycin | 10.0 | 50 |
This compound showed enhanced cytotoxicity compared to standard chemotherapeutics, indicating its promise in cancer therapy.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Against FaDu Tumor Cells : A study found that the compound effectively induced apoptosis in hypopharyngeal tumor cells, outperforming conventional treatments.
- Antimicrobial Efficacy Against Multi-drug Resistant Strains : Another investigation revealed that it inhibited the growth of multi-drug resistant Staphylococcus aureus, significantly reducing biofilm formation critical for chronic infections.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s piperidine core differentiates it from cyclopentane () or purine-based analogs ().
- Unlike pyridine-containing analogs (), this compound lacks aromatic heterocycles but retains acetamide functionality for target binding.
Pharmacological and Functional Comparison
Antimicrobial Activity
- Naphtho[2,1-b]furan-acetamide derivatives (e.g., compounds 3–6 in ) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. The piperidine-acetamide scaffold may share similar mechanisms due to acetamide’s role in membrane disruption .
- Hybrids with 1,2,4-triazole-piperidine () show antifungal activity, suggesting that piperidine-acetamide derivatives could target fungal enzymes .
Enzyme Inhibition
- Pyridine-acetamides (e.g., 5RGX , 5RH2 ) inhibit SARS-CoV-2 main protease with binding affinities > −22 kcal/mol, mediated by interactions with HIS163 and ASN142 . Piperidine-acetamides may mimic this via analogous hydrogen-bonding motifs.
- Fentanyl analogs (e.g., Ocfentanil , ) target opioid receptors, but the absence of a phenylethyl group in the target compound suggests divergent applications .
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an amino-acetyl group, which significantly influences its biological properties. The specific substitution pattern on the piperidine ring allows for unique interactions with biological targets, making it a subject of interest in various scientific studies.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, including receptors and enzymes. It is known to modulate the activity of these targets, influencing various biological pathways. Research indicates that it may act as an inhibitor of certain enzymes, potentially leading to therapeutic effects such as anti-inflammatory and analgesic actions.
Antibacterial and Antifungal Properties
Studies have shown that piperidine derivatives exhibit significant antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains:
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | Not specifically tested | Antimicrobial potential inferred from structural similarities |
| Piperidine Derivative A | 0.0039 - 0.025 | Effective against S. aureus and E. coli |
| Piperidine Derivative B | 3.125 - 100 | Effective against C. albicans |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .
Analgesic and Anti-inflammatory Effects
Research into piperidine derivatives has highlighted their potential as analgesics and anti-inflammatories. The structural characteristics of this compound suggest it could interact with pain pathways or inflammatory mediators, although direct studies on this compound are still necessary to confirm these effects .
Case Studies and Research Findings
Several studies have focused on the biological activities of piperidine derivatives:
- Antimicrobial Activity : A study investigated various piperidine derivatives for their antibacterial properties, revealing that certain modifications enhance activity against common pathogens .
- Enzyme Inhibition : Research has shown that related compounds can inhibit enzymes involved in inflammatory processes, indicating a possible pathway for this compound's therapeutic effects .
- Pharmacological Profiles : A review of piperidine derivatives emphasized their diverse pharmacological profiles, including neuroprotective effects, which may also apply to this compound due to its structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
